molecular formula C7H7BrS2 B12848945 2-Bromo-5-(methylthio)benzenethiol

2-Bromo-5-(methylthio)benzenethiol

Cat. No.: B12848945
M. Wt: 235.2 g/mol
InChI Key: HVRVHDGYYZDEQW-UHFFFAOYSA-N
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Description

2-Bromo-5-(methylthio)benzenethiol is an organic compound with the molecular formula C7H7BrS2 It is a derivative of benzenethiol, where the benzene ring is substituted with a bromine atom at the second position and a methylthio group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(methylthio)benzenethiol typically involves the bromination of 5-(methylthio)benzenethiol. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4). The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the desired position on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(methylthio)benzenethiol can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiol group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium thiolate or primary amines in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

    Substitution: Formation of new thiol or amine derivatives.

    Oxidation: Formation of disulfides or sulfonic acids.

    Reduction: Formation of debrominated or modified thiol compounds.

Scientific Research Applications

2-Bromo-5-(methylthio)benzenethiol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein modification due to its reactive thiol group.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(methylthio)benzenethiol involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the thiol group are key functional groups that participate in various chemical reactions. The compound can form covalent bonds with biological molecules, potentially altering their function and activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methylbenzenethiol: Similar structure but lacks the methylthio group.

    2-Chloro-5-(methylthio)benzenethiol: Similar structure but with a chlorine atom instead of bromine.

    5-(Methylthio)benzenethiol: Lacks the bromine atom.

Uniqueness

2-Bromo-5-(methylthio)benzenethiol is unique due to the presence of both a bromine atom and a methylthio group on the benzene ring.

Biological Activity

2-Bromo-5-(methylthio)benzenethiol is an organosulfur compound notable for its unique chemical structure, which includes a bromine atom and a methylthio group attached to a benzene ring. This compound has garnered attention in various fields, particularly in biological studies due to its potential therapeutic applications and interactions with biological molecules. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C8_{8}H9_{9}BrS2_{2}, with a molecular weight of 235.17 g/mol. The presence of the thiol functional group contributes to its reactivity and potential biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Bromination : Substituting hydrogen atoms on the benzene ring with bromine.
  • Thiol Formation : Introducing the thiol group via nucleophilic substitution reactions.

These synthetic routes allow for the production of derivatives that may exhibit enhanced biological activities or novel properties.

Antiproliferative Effects

Research has indicated that compounds structurally similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC50_{50} values in the range of 10–33 nM in MCF-7 breast cancer cells, indicating potent activity comparable to established chemotherapeutics .

Table 1: Antiproliferative Activity Comparison

Compound NameCell LineIC50_{50} (nM)Mechanism of Action
Compound AMCF-710Tubulin polymerization inhibition
Compound BMDA-MB-23123Cell cycle arrest
Compound CA54930Apoptosis induction

The mechanisms through which this compound exerts its biological effects include:

  • Tubulin Destabilization : Similar compounds have been shown to interact with tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M_{2}/M phase .
  • Reactive Oxygen Species (ROS) Generation : The methylthio group may contribute to increased oxidative stress within cells, promoting apoptosis .

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

  • Anticancer Activity : A study demonstrated that derivatives exhibited significant cytotoxicity against triple-negative breast cancer cells, with mechanisms linked to microtubule destabilization and apoptosis induction .
  • Antimicrobial Properties : Research on similar organosulfur compounds has revealed broad-spectrum antimicrobial activities against resistant strains of bacteria, suggesting potential applications in treating infections .
  • Toxicity Assessment : Preliminary toxicity evaluations suggest low carcinogenicity and mutagenicity profiles for compounds within this class, although further studies are necessary for comprehensive safety assessments .

Properties

Molecular Formula

C7H7BrS2

Molecular Weight

235.2 g/mol

IUPAC Name

2-bromo-5-methylsulfanylbenzenethiol

InChI

InChI=1S/C7H7BrS2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3

InChI Key

HVRVHDGYYZDEQW-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)Br)S

Origin of Product

United States

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